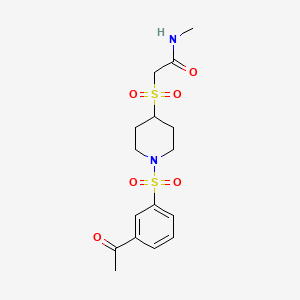![molecular formula C20H21N3O5 B2764655 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate CAS No. 956943-46-7](/img/structure/B2764655.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate is a synthetic organic compound. Its structural complexity and functional groups make it an intriguing subject for chemical research and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize this compound, a multi-step procedure involving the reaction of key intermediates is employed:
The initial step typically involves the formation of the pyrrolo[2,3-b]pyrrol nucleus through a cyclization reaction.
Subsequent modifications introduce the phenyl and isoxazole groups through selective substitutions and coupling reactions.
Commonly used reagents include acetyl chloride, methyl iodide, and various catalysts like palladium complexes.
Industrial Production Methods:
Industrial synthesis often employs a streamlined version of the laboratory procedure, incorporating optimized reaction conditions and scalable processes. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting its functional groups into more oxidized states.
Reduction: Reduction can target specific carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at positions adjacent to heteroatoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed.
Major Products:
The resulting products vary based on the specific reaction conditions, but typically include altered versions of the original molecule with added or modified functional groups.
Scientific Research Applications
Chemistry:
The compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups provide numerous sites for chemical modifications, making it valuable in organic synthesis research.
Biology:
It has potential as a tool in biochemical assays and studies, particularly in understanding enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine:
In pharmaceutical research, the compound’s structure suggests it could serve as a lead compound for designing new drugs. Its potential biological activity warrants further investigation in medicinal chemistry.
Industry:
The compound could be used in the development of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. These interactions typically involve:
Binding to active sites: The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting or modulating their activity.
Pathway modulation: By affecting enzyme activity, the compound can influence metabolic pathways, potentially leading to therapeutic effects or providing insights into biochemical processes.
Comparison with Similar Compounds
Compounds with a pyrrolo[2,3-b]pyrrol nucleus or isoxazole groups.
Molecules with similar functional group arrangements, such as those containing acetyl, methyl, and phenyl groups.
Uniqueness:
This compound stands out due to its combined structural elements, which provide a unique set of chemical and biological properties. The specific arrangement of its functional groups enhances its potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(22-28-11)18(26)27-16-7-5-4-6-13(16)15-9-20(3)10-17(25)21-19(20)23(15)12(2)24/h4-8,15,19H,9-10H2,1-3H3,(H,21,25)/t15?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJZLWLXOLNRE-RGKRWLCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3CC4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3C[C@@]4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
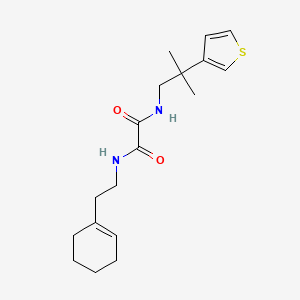
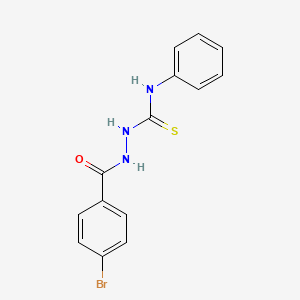
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2764577.png)
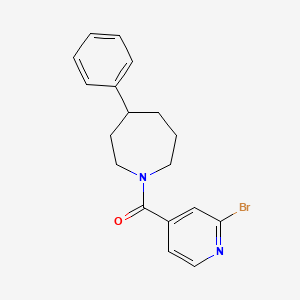
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2764586.png)
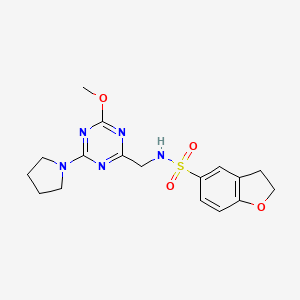
![tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2764588.png)
![1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride](/img/structure/B2764589.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2764591.png)
